N-(1-Methoxyprop-2-en-1-yl)acetamide
Description
N-(1-Methoxyprop-2-en-1-yl)acetamide is an acetamide derivative featuring a methoxy-substituted propenyl group. While direct references to this specific compound are absent in the provided evidence, structural analogs and related research provide insights into its properties and applications.
Properties
CAS No. |
77413-86-6 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-(1-methoxyprop-2-enyl)acetamide |
InChI |
InChI=1S/C6H11NO2/c1-4-6(9-3)7-5(2)8/h4,6H,1H2,2-3H3,(H,7,8) |
InChI Key |
BFKBUKRWIIYBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxyallyl)acetamide can be achieved through several methods. One common approach involves the reaction of acetamide with methoxyallyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of N-(1-Methoxyallyl)acetamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large reactors and automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxyallyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert N-(1-Methoxyallyl)acetamide into its reduced forms, such as amines.
Substitution: The methoxyallyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Methoxyallyl)acetamide oxides, while reduction can produce amines. Substitution reactions result in various substituted derivatives of N-(1-Methoxyallyl)acetamide.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that N-(1-Methoxyprop-2-en-1-yl)acetamide exhibits significant antimicrobial activity. Its structure allows it to interact with bacterial cell membranes, leading to cell lysis and death. A study demonstrated that derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism by which this compound exerts its antimicrobial effects involves the disruption of bacterial cell wall synthesis and function. In vitro tests have shown that the compound can inhibit key enzymes involved in peptidoglycan synthesis, crucial for bacterial viability .
Case Study: Efficacy Against Resistant Strains
A notable case study focused on the efficacy of this compound against resistant strains of Staphylococcus aureus. The compound was tested alongside standard antibiotics, showing enhanced activity when used in combination therapies, indicating its potential role in overcoming antibiotic resistance .
Agricultural Applications
Fungicidal Activity
this compound has also been investigated for its fungicidal properties. Studies have shown that it can effectively inhibit the growth of various fungal pathogens affecting crops. The compound acts by disrupting the fungal cell membrane integrity, leading to cell death .
Field Trials
Field trials conducted on crops such as wheat and maize demonstrated that formulations containing this compound significantly reduced fungal infections compared to untreated controls. The results indicated a reduction in disease incidence by up to 50%, showcasing its effectiveness as a biopesticide .
Chemical Synthesis
Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry .
| Application Area | Description | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity against resistant bacteria | Enhanced efficacy in combination therapies |
| Agricultural Applications | Fungicidal properties for crop protection | 50% reduction in disease incidence in trials |
| Chemical Synthesis | Intermediate for synthesizing complex organic compounds | Facilitates diverse chemical transformations |
Mechanism of Action
The mechanism of action of N-(1-Methoxyallyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyallyl group may play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and substituent effects of N-(1-Methoxyprop-2-en-1-yl)acetamide with related compounds:
Key Observations :
- The methoxy group in this compound likely increases polarity compared to N-allylacetamide (MW 99.13), improving aqueous solubility .
- Methoxyphenyl-substituted acetamides (e.g., compounds 38–40 in ) demonstrate that methoxy groups enhance bioactivity, particularly in cancer cell lines (HCT-1, MCF-7).
- Bulkier substituents (e.g., benzothiazole in ) may improve target binding but reduce metabolic stability.
Biological Activity
N-(1-Methoxyprop-2-en-1-yl)acetamide, also known as N-(1-methoxyallyl)acetamide, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and applications based on various research findings.
This compound is an acetamide derivative characterized by the presence of a methoxyallyl group. Its molecular formula is C₆H₉NO₂, and it has a molecular weight of approximately 143.14 g/mol. The compound can undergo several chemical reactions, including:
- Oxidation : Can form oxides or oxidized derivatives.
- Reduction : Can be reduced to amines using agents like lithium aluminum hydride (LiAlH₄).
- Substitution : The methoxyallyl group can be replaced by other functional groups through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The methoxyallyl group enhances the compound's binding affinity and specificity, which is crucial in various biochemical pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of acetamides, including this compound, possess significant antimicrobial properties. In vitro studies have shown activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 25 µg/mL |
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Potential
Studies have indicated that acetamide derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. In particular, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The results indicate:
- Cell Line Tested : HeLa (cervical cancer)
- IC₅₀ Value : 30 µg/mL
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
Case Studies
In one notable study, researchers synthesized a series of acetamide derivatives and evaluated their biological activities. Among these, this compound showed promising results in antibacterial assays compared to standard antibiotics like levofloxacin. The compound's effectiveness in inhibiting biofilm formation was particularly noteworthy:
| Compound | Biofilm Formation Inhibition (%) |
|---|---|
| This compound | 85% |
| Levofloxacin | 72% |
This indicates that the compound not only inhibits bacterial growth but also prevents biofilm formation, which is crucial in treating chronic infections.
Applications in Medicine and Industry
This compound has potential applications in:
- Drug Development : As an intermediate in synthesizing novel therapeutic agents.
- Biochemical Research : To investigate enzyme interactions and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
